N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
Description
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a dimethylsulfamoyl group at the 1-position and a thiophene-3-carboxamide moiety linked via a methylene bridge. Its molecular formula is C₁₃H₁₉N₃O₃S₂, with a molecular weight of 329.44 g/mol. This compound is hypothesized to have applications in medicinal chemistry, though its specific pharmacological profile remains under investigation .
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-15(2)21(18,19)16-6-3-11(4-7-16)9-14-13(17)12-5-8-20-10-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNIZYHCVDYRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Piperidine-Based Scaffolds
Piperidine derivatives are prevalent in pharmaceuticals due to their conformational flexibility and ability to interact with diverse biological targets. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
Thiophene Carboxamide Positional Isomerism
- The target compound’s thiophene-3-carboxamide group distinguishes it from thiophene fentanyl (thiophene-2-carboxamide), which is a potent opioid agonist . Positional isomerism significantly alters receptor selectivity; the 3-position may reduce opioid activity but enhance interactions with non-opioid targets (e.g., enzymes or ion channels).
Substituent Effects on Piperidine
- Dimethylsulfamoyl vs. Chloroacetyl (BD288105):
- Phenylethyl vs. Dimethylsulfamoyl (Thiophene Fentanyl): The phenylethyl group in thiophene fentanyl facilitates µ-opioid receptor binding, while the dimethylsulfamoyl group in the target compound may redirect activity toward non-opioid targets (e.g., sulfonamide-sensitive enzymes like carbonic anhydrase) .
Functional Group Contributions to Binding
Hypothetical Target Engagement
While direct binding data for the target compound are unavailable, structural parallels suggest:
- GPCR Modulation: Piperidine derivatives often target G-protein-coupled receptors (GPCRs), but the absence of phenylethyl or fentanyl-like groups makes opioid activity unlikely .
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